molecular formula C22H24N4O B10786694 1-(4-cyanobutyl)-N-(1-phenylpropyl)-1H-indazole-3-carboxamide

1-(4-cyanobutyl)-N-(1-phenylpropyl)-1H-indazole-3-carboxamide

Cat. No.: B10786694
M. Wt: 360.5 g/mol
InChI Key: IIBFPPSORLUHNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethylbenzyl-CYBINACA involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ethylbenzyl-CYBINACA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Ethylbenzyl-CYBINACA is structurally similar to other synthetic cannabinoids, such as:

Compared to these compounds, ethylbenzyl-CYBINACA has unique structural features that may influence its binding affinity and selectivity for cannabinoid receptors. These differences can result in variations in pharmacological effects and potency .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-(4-cyanobutyl)-N-(1-phenylpropyl)indazole-3-carboxamide

InChI

InChI=1S/C22H24N4O/c1-2-19(17-11-5-3-6-12-17)24-22(27)21-18-13-7-8-14-20(18)26(25-21)16-10-4-9-15-23/h3,5-8,11-14,19H,2,4,9-10,16H2,1H3,(H,24,27)

InChI Key

IIBFPPSORLUHNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCC#N

Origin of Product

United States

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